4-bromo-N-(4-methoxy-2-methylphenyl)benzamide
Overview
Description
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzamide structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The formation of the benzamide structure. This involves reacting the brominated benzene derivative with 4-methoxy-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methylphenyl)benzamide: Similar structure but lacks the methoxy group.
4-bromo-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the methyl group.
4-chloro-N-(4-methoxy-2-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific research applications.
Properties
IUPAC Name |
4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEPEPAJBMRTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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